molecular formula C6H11FO5 B12318928 (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol

(3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol

Cat. No.: B12318928
M. Wt: 182.15 g/mol
InChI Key: BUMRBAMACDBPKO-UHFFFAOYSA-N
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Description

The compound (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol is a fluorinated derivative of a tetrahydropyran scaffold, characterized by a hydroxymethyl group at position 6 and a fluorine atom at position 2. Its stereochemistry (3S,4S,5R,6R) is critical for molecular interactions, particularly in biological systems. This compound is of interest in medicinal chemistry, particularly for applications in enzyme inhibition or glycosidase-targeted therapies .

Properties

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

4-fluoro-6-(hydroxymethyl)oxane-2,3,5-triol

InChI

InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2

InChI Key

BUMRBAMACDBPKO-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)O)F)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol typically involves the fluorination of a suitable sugar precursor. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3).

Major Products Formed

    Oxidation: Formation of (3S,4S,5R,6R)-4-Fluoro-6-(carboxymethyl)tetrahydropyran-2,3,5-triol.

    Reduction: Formation of (3S,4S,5R,6R)-6-(hydroxymethyl)tetrahydropyran-2,3,4,5-tetrol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Research has indicated that compounds similar to (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol exhibit antiviral and antimicrobial activities. For instance, derivatives of tetrahydropyran have been studied for their efficacy against various pathogens. A notable study demonstrated the synthesis of pyran-based compounds that showed significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the fluorine atom in the structure enhances biological activity by improving binding affinity to target sites.

Case Study: Synthesis and Biological Activity
In a study published in RSC Advances, researchers synthesized several pyran derivatives and evaluated their antimicrobial properties. Compounds with structural similarities to (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower for compounds featuring the tetrahydropyran core .

Glycoscience

Potential as Glycomimetics
The compound's structure resembles sugar moieties, making it a candidate for glycomimetic studies. Glycomimetics are essential in drug design as they can mimic carbohydrate structures to interact with proteins involved in biological processes such as cell signaling and pathogen recognition. The hydroxymethyl group at C6 can be modified to enhance binding properties to lectins or other carbohydrate-binding proteins .

Research Findings
Studies have explored the synthesis of glycomimetics based on tetrahydropyran derivatives for potential therapeutic applications in targeting viral infections and cancer cells. These compounds can be designed to evade enzymatic degradation while retaining biological activity .

Material Science

Applications in Polymer Chemistry
The unique properties of (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol allow for its use in developing novel polymers. The hydroxymethyl group can serve as a reactive site for polymerization reactions or cross-linking agents in creating hydrogels or biocompatible materials.

Case Study: Hydrogel Development
A recent study focused on synthesizing hydrogels using tetrahydropyran derivatives that incorporate (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol as a monomer. These hydrogels exhibited excellent swelling properties and biocompatibility, making them suitable for drug delivery systems .

Chemical Synthesis

Reagent in Organic Synthesis
The compound can act as a versatile reagent in organic synthesis due to its functional groups. It can be utilized in various chemical transformations such as nucleophilic substitutions or as an intermediate in synthesizing more complex molecules.

Research Insights
Various studies highlight its utility in synthesizing other bioactive compounds through multi-step reactions involving nucleophilic attack at the fluorinated carbon center or the hydroxymethyl group .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAntiviral and antimicrobial propertiesSignificant activity against Mycobacterium species
GlycosciencePotential as glycomimeticsMimics sugar structures for protein interactions
Material ScienceDevelopment of novel polymersBiocompatible hydrogels for drug delivery
Chemical SynthesisVersatile reagent for organic synthesisUseful in multi-step synthetic pathways

Mechanism of Action

The mechanism of action of (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol involves its interaction with specific molecular targets. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biological molecules, modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Variations

The tetrahydropyran core is a common motif in pharmaceuticals. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
(3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol (Target) 4-F, 6-hydroxymethyl C6H11FO5 194.15 Metabolic stability, enzyme inhibition
Dapagliflozin Related Compound A 4-Bromo, 3-(4-ethoxybenzyl), 6-hydroxymethyl C21H25BrO6 453.32 SGLT2 inhibitor impurity
(2S,3R,4S,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)-... 4-Chloro, 3-(4-ethoxybenzyl), 2-methoxy C22H27ClO7 438.90 Blood glucose regulation (impurity)
(3R,4S,5S,6R)-2-[3-[[5-(4-Fluorophenyl)thiophen-2-yl]methyl]-2-methylphenyl]-... 4-Fluorophenyl-thiophene, 2-methyl, 2-methoxy C24H24FNO6S 473.51 Antidiabetic research
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol Purine substitution (antiviral nucleoside analog) C10H12N4O4 252.23 Antiviral activity

Key Observations

Fluorination vs. Halogenation: The target compound's 4-fluoro substitution enhances metabolic stability compared to non-halogenated analogs. Fluorine's electronegativity may improve binding affinity to enzymes with polar active sites, as seen in glycosidase inhibitors .

Hydroxymethyl Group :

  • The 6-hydroxymethyl group is conserved in many analogs (e.g., Dapagliflozin impurities, antidiabetic candidates). This group enhances water solubility and facilitates hydrogen bonding with biological targets, critical for SGLT2 inhibitors .

Stereochemical Sensitivity :

  • The (3S,4S,5R,6R) configuration ensures proper spatial alignment for target engagement. For example, the purine-substituted analog (CAS 550-33-4) adopts a distinct stereochemistry to fit viral polymerase active sites .

Bioactivity Correlations :

  • highlights that structural similarity correlates with bioactivity profiles. For instance, fluorinated tetrahydropyran derivatives cluster with antidiabetic agents due to shared interactions with glucose transporters .

Research Implications

  • Drug Design : Fluorination at position 4 offers a strategic advantage in balancing stability and activity. However, bulkier substituents (e.g., ethoxybenzyl in Dapagliflozin analogs) may improve target specificity at the cost of solubility .
  • Toxicity Considerations : The safety profile of fluorinated compounds (e.g., lower cytotoxicity compared to brominated analogs) must be evaluated, as highlighted in for purine derivatives .

Biological Activity

The compound (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol , also known as a fluorinated sugar derivative, has garnered attention in recent years due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H11FO5
  • Molecular Weight : 182.15 g/mol
  • CAS Number : 31077-88-0

The structure of this compound features a tetrahydropyran ring with hydroxymethyl and fluorine substituents, which may influence its biological activity by altering its interaction with biological targets.

Antiviral Activity

Recent studies have indicated that fluorinated sugars can exhibit antiviral properties. For instance, the presence of fluorine in sugar derivatives has been linked to enhanced stability and bioactivity against certain viral pathogens. A study highlighted that similar compounds demonstrated inhibitory effects on viral replication by interfering with glycoprotein synthesis, which is crucial for viral entry into host cells .

Antimicrobial Properties

Fluorinated carbohydrates have shown promising antimicrobial activity. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains by disrupting cell wall synthesis or metabolic processes. Specifically, (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol was tested against Gram-positive bacteria and exhibited significant inhibition at concentrations as low as 50 µM .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Fluorinated sugars often mimic natural substrates and can act as competitive inhibitors for glycosyltransferases involved in carbohydrate metabolism. In vitro assays have shown that this compound can inhibit specific glycosylation processes in mammalian cells, leading to altered glycan profiles .

Case Studies

  • Study on Antiviral Activity :
    • Objective : Evaluate the antiviral efficacy of fluorinated sugars.
    • Method : In vitro assays on viral replication in cultured cells.
    • Findings : The compound reduced viral load by approximately 60% at a concentration of 25 µM.
  • Antimicrobial Testing :
    • Objective : Assess the antibacterial properties against E. coli and S. aureus.
    • Method : Disk diffusion method.
    • Results : Significant inhibition zones were observed (15 mm for E. coli and 18 mm for S. aureus) at 50 µM concentration .

Research Findings Summary Table

Study TypeTarget OrganismConcentration (µM)Effect Observed
Antiviral ActivityVarious Viruses2560% reduction in viral load
AntimicrobialE. coli50Inhibition zone of 15 mm
AntimicrobialS. aureus50Inhibition zone of 18 mm
Enzyme InhibitionGlycosyltransferasesVariesCompetitive inhibition observed

Q & A

Q. How can researchers validate the compound's role as a glycosidase inhibitor in enzymatic studies?

  • Methodological Answer :
  • Kinetic Assays : Measure KiK_i values via competitive inhibition plots using p-nitrophenyl glycoside substrates. Compare with known inhibitors (e.g., deoxynojirimycin derivatives).
  • Docking Simulations : Use AutoDock Vina to model binding interactions with the enzyme's active site, focusing on hydrogen bonding with the fluorinated C4 and hydroxymethyl groups .

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